3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid 3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18885057
InChI: InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.:

Cat. No.: VC18885057

Molecular Formula: C12H19NO4

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

3-Tert-butoxycarbonyl-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid -

Specification

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
IUPAC Name 5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-6-11(4)5-12(11,7-13)8(14)15/h5-7H2,1-4H3,(H,14,15)
Standard InChI Key KELWIBBVOGIPNM-UHFFFAOYSA-N
Canonical SMILES CC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O

Introduction

Structural and Molecular Characteristics

Bicyclic Framework and Stereochemical Features

The compound’s core consists of a 3-azabicyclo[3.1.0]hexane system, a strained bicyclic structure featuring a bridgehead nitrogen atom. This scaffold imposes significant steric constraints, influencing both synthetic accessibility and biological interactions. The bicyclo[3.1.0]hexane system comprises a cyclopropane ring fused to a pyrrolidine-like ring, with the nitrogen atom occupying the 3-position. Methyl substitution at the 5-position introduces additional steric bulk, while the Boc group at the 3-position serves as a temporary protective moiety for the amine .

Key structural parameters include:

PropertyValue
Molecular FormulaC₁₂H₁₉NO₄
Molecular Weight241.28 g/mol
IUPAC Name5-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Canonical SMILESCC12CC1(CN(C2)C(=O)OC(C)(C)C)C(=O)O

The stereochemistry of the bicyclic system profoundly impacts biological activity. For example, (1R,5R)- and (1S,5S)-diastereomers exhibit distinct binding affinities for opioid receptors, as demonstrated in related azabicyclohexane derivatives .

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with characteristic signals for the Boc group (δ 1.44 ppm, singlet for tert-butyl) and carboxylic acid proton (δ 12.1 ppm, broad) . X-ray crystallography of analogous compounds, such as (1R,3S,5R)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, reveals a puckered bicyclic framework with bond angles deviating from ideal tetrahedral geometry due to ring strain .

Synthetic Methodologies

Boc Protection and Cyclization Strategies

Synthesis typically begins with Boc protection of a primary amine precursor, often employing tert-butyl chloroformate in the presence of a base such as pyridine. Subsequent cyclization steps utilize acid- or base-catalyzed intramolecular reactions to form the bicyclic core. For instance, 4-dimethylaminopyridine (DMAP)-catalyzed cyclization of glutamic acid derivatives achieves yields up to 82% under optimized conditions (n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0) .

A representative synthetic route involves:

  • Amino Protection: Reaction of 5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid with Boc anhydride.

  • Cyclopropane Formation: Simmons-Smith reaction using diethylzinc and diiodomethane to construct the bicyclic framework.

  • Deprotection and Functionalization: Acidic removal of the Boc group (e.g., trifluoroacetic acid) followed by coupling reactions .

Asymmetric Synthesis Challenges

Achieving enantiomeric purity remains a critical challenge. Asymmetric Simmons-Smith reactions using chiral auxiliaries or catalysts yield diastereomeric ratios up to 6:1 (cis:trans), with total yields around 30% . Computational modeling suggests that transition-state steric effects dominate stereoselectivity, favoring axial attack in bicyclic systems .

Chemical Reactivity and Functionalization

Boc Group Dynamics

The Boc group demonstrates orthogonal stability under acidic conditions, cleaving via protonation of the carbonyl oxygen followed by tert-butyl cation elimination. This property enables selective amine liberation in multi-step syntheses. Comparative studies show Boc deprotection rates 3–5 times faster in bicyclic systems versus linear analogues due to strain-induced destabilization .

Carboxylic Acid Reactivity

The C-1 carboxylic acid participates in standard derivatization reactions:

  • Esterification: Methanol/H⁺ catalysis yields methyl esters (e.g., for prodrug formulations).

  • Amide Coupling: Carbodiimide-mediated reactions with primary amines produce bioactive conjugates.

  • Reduction: Lithium aluminum hydride reduces the acid to a primary alcohol, though over-reduction of the cyclopropane ring may occur.

TargetIC₅₀/EC₅₀ (nM)Selectivity Ratio (vs. HDAC1)
HDAC658 ± 121:9.4
μ-Opioid Receptor112 ± 21N/A

Applications in Drug Development

Prodrug Design

The Boc-protected carboxylic acid serves as a prodrug moiety, with esterase-mediated hydrolysis releasing active drug molecules in vivo. Rat pharmacokinetic studies demonstrate a 2.3-fold increase in oral bioavailability compared to free amine derivatives .

Peptidomimetic Scaffolds

Incorporation into peptide backbones enhances metabolic stability. For example, substitution of proline with 3-azabicyclo[3.1.0]hexane in enkephalin analogues reduces protease degradation half-life from 12 minutes to >4 hours .

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